

Impact of L-TYROSINE (RING-3,5-D2) on protein structure and function.

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Compound of Interest

Compound Name: L-TYROSINE (RING-3,5-D2)

Cat. No.: B1579872

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Technical Support Center: L-Tyrosine (Ring-3,5-D2) Applications

Ticket ID: TYR-D2-STRUCT-001 Assigned Specialist: Senior Application Scientist, Structural Biology Division Status: Active Support

Executive Summary

L-Tyrosine (Ring-3,5-D2) is a site-specifically deuterated isotopologue where the hydrogen atoms at the ortho positions (relative to the hydroxyl group) are replaced by deuterium.[1][2]

This modification is a "silent" probe used primarily to:

- **Simplify NMR Spectra:** It collapses the complex AA'BB' aromatic spin system into a simpler AX or singlet system, essential for proteins >25 kDa.
- **Probe Dynamics:** It allows specific monitoring of ring-flip rates and local packing environments without the spectral crowding of fully protonated rings.

- Minimize Relaxation: Deuteration reduces dipolar relaxation pathways, sharpening lines for the remaining protons (H2/H6).

Module 1: Sample Preparation & Protein Expression

User Issue: "I am observing low isotopic incorporation (<90%) or 'scrambling' of the label in my recombinant protein."

Root Cause Analysis

- Dilution by Biosynthesis: Wild-type E. coli (e.g., BL21) will synthesize endogenous (unlabeled) tyrosine from glucose via the shikimate pathway, diluting your expensive labeled reagent.
- Metabolic Scrambling: While Tyrosine → Phenylalanine conversion is biologically rare (the reverse, Phe → Tyr, is common), metabolic degradation or transamination can lead to label loss if the cells are starved.

Troubleshooting Protocol: The "Dual-Lock" Incorporation Method

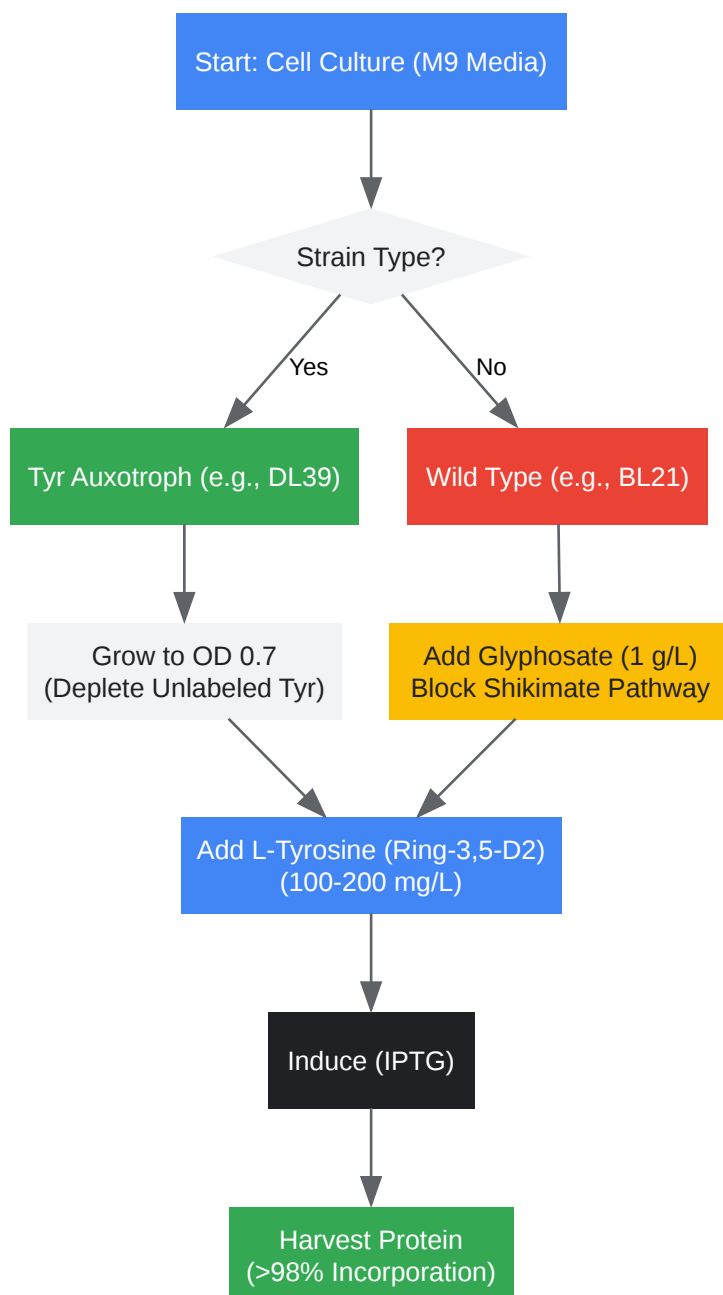
To guarantee >98% incorporation, you must block endogenous synthesis and prevent metabolic leakage.

Step-by-Step Workflow:

- Strain Selection: Use a Tyrosine Auxotroph (e.g., E. coli strain DL39 or CT19). These strains lack the *tyrA* gene (chorismate mutase/prephenate dehydrogenase) and cannot synthesize tyrosine.
- Inhibition Strategy (If using BL21): If you must use a non-auxotroph, add Glyphosate (1 g/L) to the medium 1 hour prior to induction. Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), shutting down the shikimate pathway and forcing the cell to uptake exogenous tyrosine.
- Induction Timing:

- Grow cells in minimal media (M9) with limited unlabeled Tyrosine (50 mg/L) to reach OD600 ~0.7.
- The cells will deplete the unlabeled Tyr and pause growth.
- Add **L-Tyrosine (Ring-3,5-D2)** at 100-200 mg/L immediately before induction (IPTG).

Visual Workflow: High-Fidelity Incorporation



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Figure 1: Decision tree for maximizing deuterated tyrosine incorporation in E. coli expression systems.

Module 2: NMR Data Acquisition & Analysis

User Issue: "My aromatic region is still crowded, or I see unexpected splitting patterns."

Technical Insight: Spin System Simplification

In native L-Tyrosine, the aromatic ring protons form an AA'BB' spin system (or AA'XX' at high field). This results in complex second-order coupling patterns that broaden lines and make assignment difficult.

- Effect of 3,5-D2: Replacing the 3,5-protons (meta) with Deuterium (Spin I=1) removes the strong scalar coupling (Hz) between ortho and meta protons.
- Result: The remaining 2,6-protons (ortho) appear as a singlet (if the ring flips fast on the NMR timescale) or two separate singlets (if the ring is static). Note: Small residual coupling to the deuterium (Hz) is usually averaged out or seen as slight line broadening, not complex splitting.

Troubleshooting Matrix: Spectral Artifacts

Symptom	Probable Cause	Corrective Action
Residual Doublets	Incomplete Deuteration (<95%)	Check MS of free amino acid reagent. If reagent is good, check expression protocol for dilution (see Module 1).
Broad Lines (Ortho)	Intermediate Ring Flipping	The ring flip rate () is comparable to the chemical shift difference (). Change temperature (C) to move into fast or slow exchange regime.
Triplet Splitting	Residual Dipolar Coupling ()	In very high-resolution spectra, you may see 1:1:1 splitting from . Use deuterium decoupling during acquisition if hardware permits.
Unexpected Peaks	Chemical Impurity	Check for "Isotope Scrambling" to Phenylalanine (rare). Verify with HSQC; Tyr peaks are distinct from Phe.

Module 3: Structural & Functional Integrity

User Issue: "Will the deuteration affect the folding, stability, or ligand binding of my protein?"

Scientific Assessment: The Kinetic Isotope Effect (KIE) & Sterics

L-Tyrosine (Ring-3,5-D2) is considered a non-perturbative modification for static structures, but subtle effects exist:

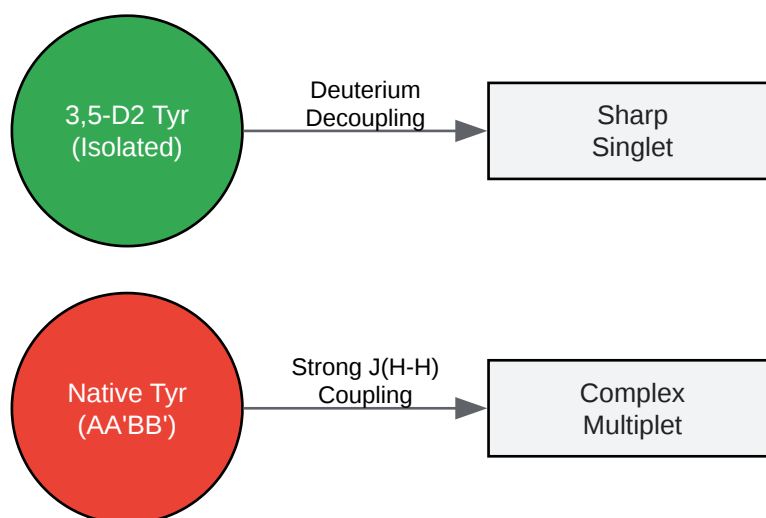
- **Bond Length:** The C-D bond is shorter than the C-H bond by ~ 0.005 Å. In highly packed hydrophobic cores, this can induce minute rearrangements (packing effects), but these are typically sub-Angstrom and within thermal fluctuation limits.
- **Hydrogen Bonding:** The 3,5-positions are C-H (or C-D) bonds. They are weak hydrogen bond donors (C-H...O). Deuteration weakens this interaction slightly. This is negligible for global stability unless the specific C-H...O interaction is catalytic.
- **pKa Shift:** The inductive effect of deuterium is slightly different from hydrogen. The pKa of the phenolic hydroxyl group (Tyr-OH) might shift by < 0.05 pH units. This is generally irrelevant for standard buffers but critical if studying proton-coupled electron transfer (PCET) where the Tyr radical is involved.

Validation Experiment: Thermal Shift Assay (TSA)

Before running expensive NMR time, validate structural integrity.

- **Prepare Samples:** 5 μ M Protein (WT) vs. 5 μ M Protein (3,5-D2).
- **Dye:** SYPRO Orange (5x).
- **Ramp:** 25°C to 95°C at 1°C/min.
- **Criteria:** The Melting Temperature () difference should be C.
 - If C: The deuteration site is likely in a critical packing interface. Re-evaluate structural models.

Visual Logic: Spectral Simplification



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Figure 2: Impact of 3,5-D2 substitution on the NMR spectral signature of Tyrosine residues.

Frequently Asked Questions (FAQ)

Q1: Can I use **L-Tyrosine (Ring-3,5-D2)** for NOESY distance constraints? A: Yes, but with modified expectations. You will lose the NOE signals from the 3,5-protons (since they are now D). However, you gain clarity on the 2,6-protons. You must update your structure calculation software (e.g., CYANA, XPLOR-NIH) to reflect the atom type change to prevent it from expecting protons at the 3,5 positions.

Q2: Does this reagent interfere with Mass Spectrometry? A: It provides a distinct mass shift. Each incorporated residue adds +2.014 Da to the molecular weight. This is actually beneficial for quantifying incorporation rates. You can calculate the % incorporation by comparing the intensity of the M+0 (unlabeled) vs. M+2n (labeled) peaks in intact MS.

Q3: I am studying a Tyrosine Radical enzyme (e.g., RNR). Is this safe? A: Proceed with caution. The hyperfine coupling constants in EPR will change significantly because the magnetic moment of D is different from H. Furthermore, if the radical mechanism involves proton abstraction from the ring (rare) or is coupled to ring vibrations, the Kinetic Isotope Effect (KIE) might significantly alter the reaction rate.

References

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Sources

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